

# Application Notes and Protocols for CYY292 in Cell Culture

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## Compound of Interest

Compound Name: CYY292

Cat. No.: B10860776

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CYY292** is a novel and potent small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).<sup>[1][2]</sup> It has demonstrated significant anti-tumor activity in preclinical models of glioblastoma (GBM) by targeting the FGFR1/AKT/Snail signaling axis.<sup>[1][2]</sup> These application notes provide recommended concentrations, detailed protocols for key in vitro experiments, and a summary of quantitative data to guide researchers in utilizing **CYY292** for cell culture studies.

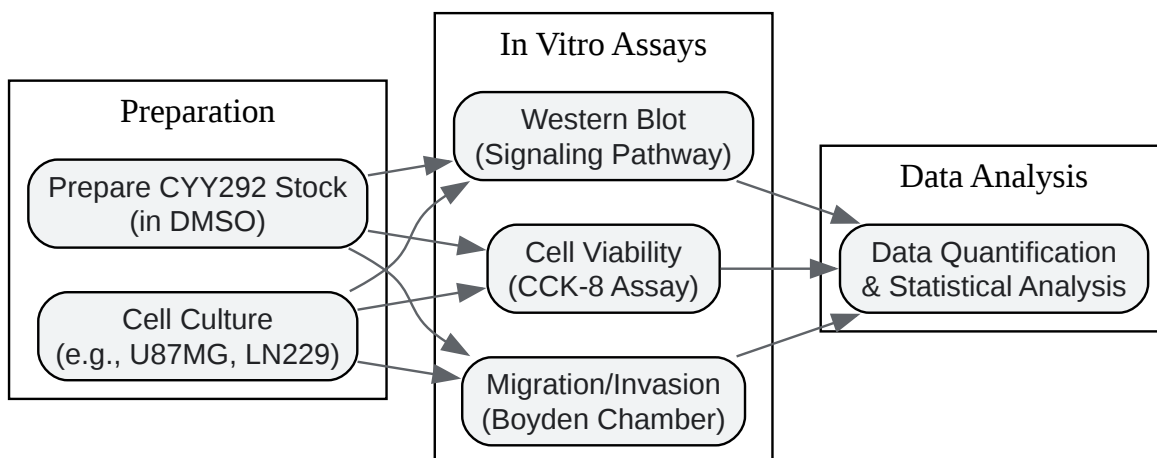
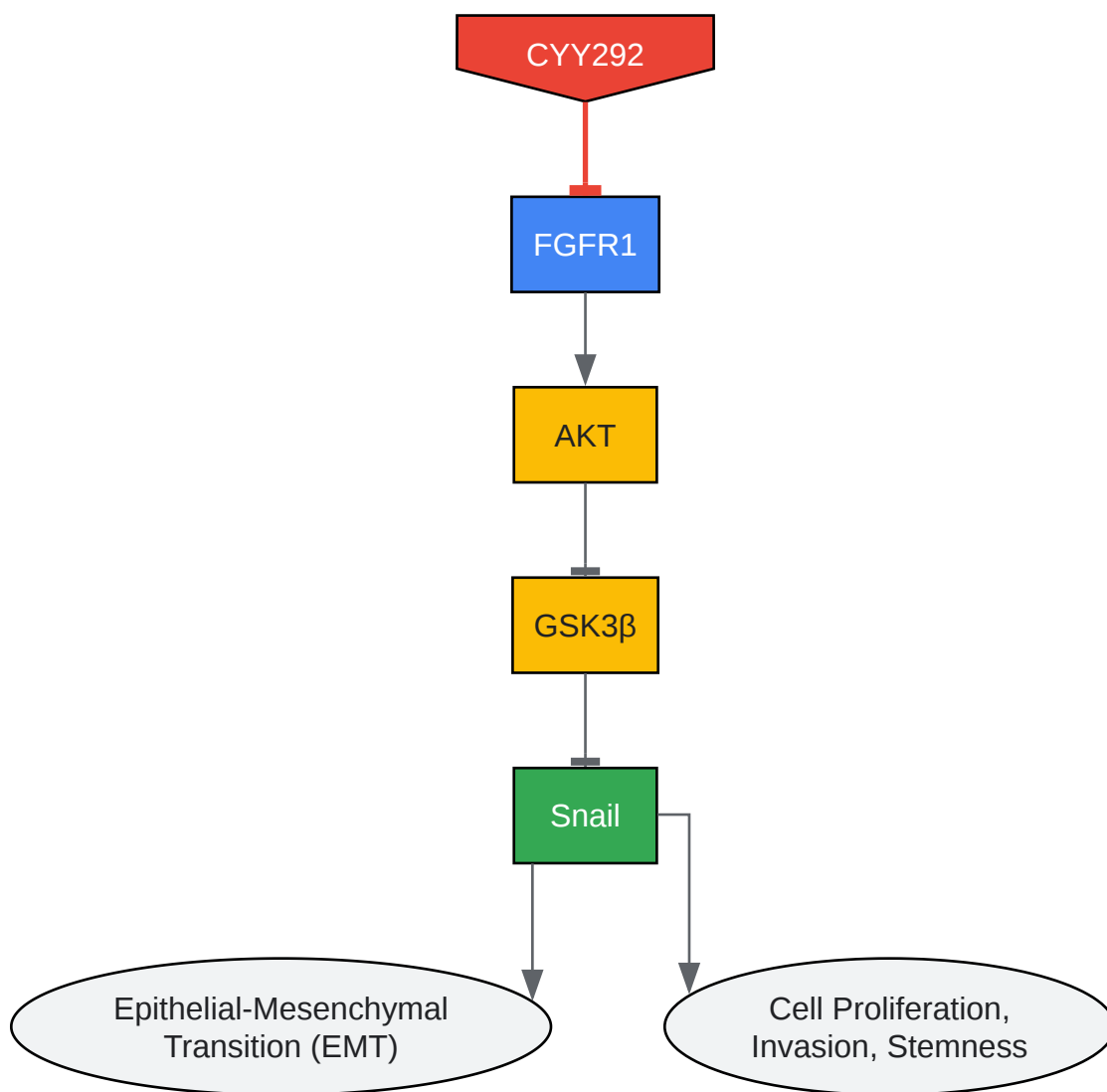
## Quantitative Data Summary

The following table summarizes the effective concentrations and IC<sub>50</sub> values of **CYY292** in various in vitro assays, primarily in glioblastoma cell lines.

Parameter	Cell Line(s)	Concentration/ Value	Assay Type	Reference
Mechanism of Action Studies	U87MG, LN229	0.5 $\mu$ M, 1 $\mu$ M, 2 $\mu$ M	Western Blotting (FGFR1 signaling)	[1]
Initial Effective Concentration	U87MG	0.1 $\mu$ M	Western Blotting (p-FGFR1 reduction)	[1]
Stemness Inhibition	U87MG, LN229	0.3 $\mu$ M, 0.5 $\mu$ M, 1 $\mu$ M (24h)	Western Blotting, qPCR	[1]
Colony Formation Inhibition	U87MG, LN229	0.5 $\mu$ M, 1 $\mu$ M	Colony Formation Assay	[1]
IC50 (Kinase Activity)	-	FGFR1: 28 nM, FGFR2: 28 nM, FGFR3: 78 nM	In vitro Kinase Assay	[1]
Cell Viability	U87MG, LN229	Increasing concentrations (24h)	CCK-8 Assay	[1]

## Signaling Pathway

**CYY292** exerts its effects by inhibiting the phosphorylation of FGFR1, which in turn suppresses the downstream Akt/GSK3 $\beta$ /Snail signaling pathway. This inhibition leads to a reduction in cell proliferation, migration, invasion, and stemness in glioblastoma cells.[1][2]



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## References

- 1. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3 $\beta$ /snail signaling axis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. A novel FGFR1 inhibitor CYY292 suppresses tumor progression, invasion, and metastasis of glioblastoma by inhibiting the Akt/GSK3 $\beta$ /snail signaling axis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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